molecular formula C16H16ClN5O2 B2990861 2-(2-chlorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034386-52-0

2-(2-chlorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2990861
CAS No.: 2034386-52-0
M. Wt: 345.79
InChI Key: JDKNNRBJCGXIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic small molecule designed for research applications, featuring a 1,2,4-oxadiazole core linked to chlorophenyl and ethyl-pyrazole groups. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its significant role in the development of novel bioactive compounds . Derivatives of this heterocycle are extensively investigated for their broad therapeutic potential, including as antibacterial, antitumor, antiviral, and anti-inflammatory agents . The integration of the 1-ethyl-1H-pyrazol-4-yl moiety further enhances the molecular diversity and potential for targeted interaction with biological systems. The primary research value of this compound lies in its potential as a key intermediate or target molecule in drug discovery programs. Its structure aligns with chemotypes known to exhibit activity against various enzymes and receptors. For instance, substituted 1,2,4-oxadiazoles have been explored as inhibitors of enzyme families such as tyrosine kinases, which play a critical role in cancer proliferation . Researchers can utilize this compound in in vitro assays to screen for biological activity, study structure-activity relationships (SAR), or as a building block for the synthesis of more complex chemical entities. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2/c1-2-22-10-12(8-19-22)16-20-15(24-21-16)9-18-14(23)7-11-5-3-4-6-13(11)17/h3-6,8,10H,2,7,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKNNRBJCGXIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chlorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews its biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClN4O2C_{18}H_{19}ClN_{4}O_{2}, with a molecular weight of approximately 354.83 g/mol. The structure features a chlorophenyl group, a pyrazole moiety, and an oxadiazole ring, which are known to contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrazole moieties. For instance, derivatives similar to the target compound have shown promising results as EGFR-TK inhibitors and have demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT1165.55EGFR inhibition
Compound BHePG21.82Apoptosis induction
Compound CMCF72.86Cell cycle arrest

In a comparative study, compounds containing similar scaffolds have been reported with IC50 values lower than standard chemotherapeutics like doxorubicin, indicating enhanced potency against specific cancer types .

Anti-inflammatory Activity

The pyrazole and oxadiazole components have also been linked to anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. The structure–activity relationship (SAR) studies suggest that modifications in the substituents on the pyrazole ring can significantly influence anti-inflammatory activity.

Case Study 1: Synthesis and Testing

A study synthesized a series of oxadiazole derivatives, including variations of the target compound. These derivatives were tested for their cytotoxicity against several cancer cell lines. The results showed that modifications in the side chains could enhance biological activity significantly, with some compounds achieving IC50 values in the low micromolar range .

Case Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanism of action of pyrazole-based compounds. It was found that these compounds could induce apoptosis through mitochondrial pathways and inhibit tumor growth in vivo models. The presence of electron-withdrawing groups like chlorine was critical for enhancing anticancer activity .

Comparison with Similar Compounds

Key Observations :

  • The target compound lacks the pyridine or additional pyrazole rings seen in analogs like 11as and F071-0352 , which may influence solubility and binding affinity.
  • Higher melting points in compounds like 11i (133–134°C) correlate with rigid aromatic substituents (e.g., 4-chlorophenyl), whereas the target compound’s melting point is unreported.
  • Purity levels >95% are typical for analogs synthesized via silica gel chromatography .

Comparison :

  • Most analogs use oxadiazole formation (e.g., cyclization of amidoximes with carboxylic acid derivatives) .
  • The target compound’s 1-ethylpyrazole substituent may require specialized coupling reagents, similar to triazole derivatives in .

Pharmacological Potential

While direct activity data for the target compound is absent, insights can be inferred from related molecules:

  • Proteasome Inhibition : Compounds like 11g and 11i exhibit proteasome inhibitory activity due to oxadiazole’s electron-deficient core, which mimics peptide bonds. The target compound’s pyrazole moiety may enhance selectivity.
  • Antiviral Activity : Oxadiazole-pyrazole hybrids (e.g., F071-0352 ) are explored for binding to viral proteases, such as SARS-CoV-2 M<sup>pro</sup>.
  • Bioavailability : The methylsulfanyl group in F071-0352 improves membrane permeability, whereas the target compound’s 2-chlorophenyl group may enhance lipophilicity.

Analytical Characterization

  • NMR Trends : Analogs like 11as show isomer ratios (4:1 or 2:1) in <sup>1</sup>H NMR due to restricted rotation of the acetamide group, a feature likely shared by the target compound.
  • Mass Spectrometry : HRMS and LC-MS data for analogs confirm molecular ion peaks ([M+H]<sup>+</sup>) consistent with their formulas.

Q & A

Basic: What are the standard synthetic routes and characterization methods for this compound?

Answer:
The compound is typically synthesized via condensation reactions. For example, a chloroacetyl chloride derivative can react with an amine-functionalized oxadiazole precursor in the presence of triethylamine (TEA) as a base, followed by refluxing in dioxane or similar solvents . Post-synthesis purification involves recrystallization (e.g., using ethanol-DMF mixtures) or chromatography. Characterization includes:

  • 1H NMR to confirm proton environments (e.g., δ 13.30 ppm for NH groups in amide tautomers) .
  • Mass spectrometry (e.g., molecular ion peaks matching the theoretical mass).
  • Elemental analysis to verify purity (>95% is typical for research-grade compounds) .

Basic: How should researchers assess the compound's stability and solubility for in vitro studies?

Answer:

  • Stability: Conduct accelerated degradation studies under varying pH (e.g., 1–13), temperature (25–60°C), and light exposure. Monitor via HPLC or TLC for decomposition products .
  • Solubility: Use shake-flask methods with solvents like DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4). Measure saturation concentrations using UV-Vis spectroscopy .

Advanced: How can tautomeric forms (amine/imine) of the compound be resolved analytically?

Answer:
The compound may exhibit tautomerism in the oxadiazole or pyrazole moieties. To resolve:

  • Use dynamic NMR at variable temperatures to observe coalescence of amine/imine proton signals .
  • X-ray crystallography provides definitive structural proof of tautomeric ratios in solid-state .
  • DFT calculations (e.g., Gaussian software) predict energetically favored tautomers and compare with experimental data .

Advanced: What strategies optimize synthesis yield and purity for scalable production?

Answer:

  • Reagent stoichiometry: Maintain a 1:1 molar ratio of chloroacetyl chloride to amine precursors to minimize side products .
  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Workflow optimization: Use continuous-flow chemistry to improve mixing and reduce reaction time (e.g., Omura-Sharma-Swern oxidation principles) .

Basic: What in vitro models are suitable for evaluating biological activity?

Answer:

  • Kinase inhibition assays: Test against Jak2 V617F mutant cell lines (e.g., HEL 92.1.7) using ATP-competitive binding assays .
  • Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Substituent variation: Modify the chlorophenyl group (e.g., para vs. ortho substitution) to assess steric/electronic effects on target binding .
  • Bioisosteric replacement: Replace the oxadiazole ring with 1,3,4-thiadiazole and compare potency .
  • Pharmacophore mapping: Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase active sites) .

Advanced: Which computational methods predict electronic properties relevant to reactivity?

Answer:

  • HOMO-LUMO analysis: Calculate frontier orbitals using Gaussian09 to assess nucleophilic/electrophilic sites .
  • MESP mapping: Visualize charge distribution to predict reaction sites (e.g., electrophilic attack at the oxadiazole ring) .
  • MD simulations: Simulate solvation effects in water/DMSO to model solubility and aggregation tendencies.

Advanced: How does the compound’s reactivity influence derivatization strategies?

Answer:

  • Nucleophilic substitution: The chlorine atom in the acetamide moiety can be replaced with thiols or amines under basic conditions .
  • Oxadiazole ring modification: React with hydrazine to form triazole derivatives, enhancing metabolic stability .
  • Cross-coupling: Use Suzuki-Miyaura reactions to introduce aryl groups at the pyrazole ring .

Advanced: How to address contradictions in biological data across studies?

Answer:

  • Assay standardization: Validate protocols using positive controls (e.g., known Jak2 inhibitors like AZD1480) .
  • Batch analysis: Compare purity and tautomeric ratios (via LC-MS) between studies to identify batch-dependent variability .
  • Cell line authentication: Ensure consistent genetic backgrounds (e.g., STR profiling) to rule out model-specific effects.

Advanced: What methodologies enable selective derivatization without compromising core pharmacophores?

Answer:

  • Protecting group strategies: Temporarily block the acetamide NH with Boc groups during oxadiazole modifications .
  • Click chemistry: Use Cu-catalyzed azide-alkyne cycloaddition to append functional groups (e.g., fluorophores) to peripheral sites .
  • Enzymatic catalysis: Lipase-mediated acylations selectively modify hydroxyl groups without affecting amide bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.